6'-Bromospiro[cyclopropane-1,1'-isoindolin]-3'-one 6'-Bromospiro[cyclopropane-1,1'-isoindolin]-3'-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13764012
InChI: InChI=1S/C10H8BrNO/c11-6-1-2-7-8(5-6)10(3-4-10)12-9(7)13/h1-2,5H,3-4H2,(H,12,13)
SMILES: C1CC12C3=C(C=CC(=C3)Br)C(=O)N2
Molecular Formula: C10H8BrNO
Molecular Weight: 238.08 g/mol

6'-Bromospiro[cyclopropane-1,1'-isoindolin]-3'-one

CAS No.:

Cat. No.: VC13764012

Molecular Formula: C10H8BrNO

Molecular Weight: 238.08 g/mol

* For research use only. Not for human or veterinary use.

6'-Bromospiro[cyclopropane-1,1'-isoindolin]-3'-one -

Specification

Molecular Formula C10H8BrNO
Molecular Weight 238.08 g/mol
IUPAC Name 5-bromospiro[2H-isoindole-3,1'-cyclopropane]-1-one
Standard InChI InChI=1S/C10H8BrNO/c11-6-1-2-7-8(5-6)10(3-4-10)12-9(7)13/h1-2,5H,3-4H2,(H,12,13)
Standard InChI Key ZEGZZUOCSIIKNE-UHFFFAOYSA-N
SMILES C1CC12C3=C(C=CC(=C3)Br)C(=O)N2
Canonical SMILES C1CC12C3=C(C=CC(=C3)Br)C(=O)N2

Introduction

Nomenclature and Structural Identity

IUPAC Name and Synonyms

The systematic IUPAC name for this compound is 5-bromospiro[2H-isoindole-3,1'-cyclopropane]-1-one, reflecting its spirocyclic architecture . Alternative designations include:

  • 6'-Bromospiro[cyclopropane-1,1'-isoindolin]-3'-one

  • CAS Registry Number: 2241580-81-2

  • Supplier Catalog Numbers: 198985 (Ivy Fine Chemicals), MFCD34181712 (PubChem) .

The spiro center at the cyclopropane-indole junction creates a rigid, three-dimensional geometry, while the bromine substituent at the 6' position introduces electronic and steric distinctiveness .

Structural and Electronic Features

Molecular Architecture

The SMILES notation Brc1ccc2c(c1)C1(CC1)NC2=O encodes the compound’s topology: a brominated benzene ring fused to a lactam-bearing cyclopropane . Key features include:

  • Spiro Junction: Forces orthogonal alignment of the isoindolinone and cyclopropane planes, reducing steric clashes.

  • Bromine Substituent: Electrophilic at the 6' position, enabling Suzuki-Miyaura or Ullmann-type couplings for derivatization.

  • Amide Group: Participates in hydrogen bonding, influencing solubility and crystal packing .

Spectroscopic Data

Though experimental NMR or IR spectra are absent in provided sources, PubChem’s 3D conformer model predicts a puckered cyclopropane ring with bond angles near 60°, consistent with strain-induced reactivity .

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